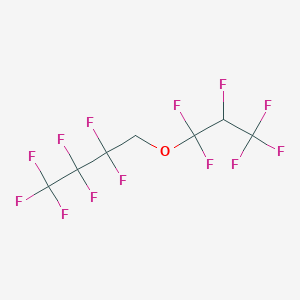

1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether

Description

1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether (CAS 1000-28-8) is a fluorinated ether with the molecular formula C₆H₃F₁₁O and a molecular weight of 300.00 g/mol. Key physicochemical properties include a boiling point of 81.3–87.5°C (at 760 mmHg), density of 1.5844 g/mL at 20°C, logP of 3.69, and a flash point of 8.2°C . Its structure features two highly fluorinated alkyl chains (hexafluoropropyl and heptafluorobutyl groups) linked by an ether oxygen, contributing to its thermal stability and hydrophobicity. This compound is utilized in specialized applications such as electrolyte additives for lithium-sulfur (Li-S) batteries, where fluorinated ethers enhance ionic conductivity and reduce polysulfide shuttling .

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O/c8-2(4(11,12)13)5(14,15)21-1-3(9,10)6(16,17)7(18,19)20/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRARIZTIUSJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895435 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-97-0 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of Fluorinated Alcohols or Halides

The most common route involves the reaction between a fluorinated alcohol and a fluorinated alkyl halide or tosylate under basic conditions to form the ether linkage. For example:

- Starting materials: 1,1,2,3,3,3-hexafluoropropanol and 1H,1H-heptafluorobutyl halide

- Catalyst/Base: Potassium carbonate or other mild bases to deprotonate the alcohol and promote nucleophilic substitution

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Conditions: Controlled temperature (often 50-100 °C) to optimize reaction rate and minimize decomposition

This method yields the desired ether with high purity after purification steps such as distillation or chromatography.

Fluorination of Precursor Ethers

Alternatively, partially fluorinated ethers can be subjected to selective fluorination using fluorinating agents like elemental fluorine or cobalt trifluoride to introduce additional fluorine atoms and achieve the hexafluoro and heptafluoro substitution patterns required. This method is more complex and requires careful control of reaction parameters to avoid over-fluorination or degradation.

Industrial Scale Synthesis Considerations

Industrial production often uses continuous flow reactors to control exothermic fluorination or etherification reactions. The choice of solvent, temperature, and fluorinating agents is optimized for yield, selectivity, and safety.

Research Findings and Optimization Data

Although direct experimental data on the preparation of 1,1,2,3,3,3-hexafluoropropyl 1H,1H-heptafluorobutyl ether is limited in open literature, related hydrofluoroethers have been studied extensively for electrolyte applications in secondary batteries, which provide insight into preparation parameters:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 50–100 °C | Optimized to balance reaction rate and product stability |

| Base used | K₂CO₃, NaHCO₃, or organic bases | To deprotonate alcohol precursor |

| Solvent | DMF, THF, or fluorinated solvents | Polar aprotic solvents favor nucleophilic substitution |

| Yield | Typically >80% | High selectivity with minimal side products |

| Purification method | Vacuum distillation, chromatography | To achieve >95% purity as required for battery-grade HFEs |

These parameters are consistent with the synthesis of similar fluorinated ethers used in battery electrolytes and specialty solvents.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Etherification of fluorinated alcohol and halide | 1,1,2,3,3,3-hexafluoropropanol + heptafluorobutyl halide | Base catalysis, 50-100 °C, polar aprotic solvent | High selectivity, scalable | Requires pure precursors, sensitive to moisture |

| Selective fluorination of precursor ethers | Partially fluorinated ethers + fluorinating agent | Controlled fluorination, low temp | Tailored fluorination patterns | Complex control, hazardous reagents |

| Continuous flow synthesis | Same as above with flow reactor setup | Precise temperature and flow control | Improved safety, reproducibility | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can convert the ether into simpler fluorinated hydrocarbons.

Substitution: The ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce simpler fluorinated hydrocarbons .

Scientific Research Applications

Pharmaceutical Development

1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether is utilized in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the metabolic stability and bioavailability of drug candidates. Researchers have explored its potential in developing anti-cancer agents and antiviral drugs due to its ability to modify the pharmacokinetics of active pharmaceutical ingredients (APIs).

Chemical Synthesis

This compound serves as a valuable reagent in organic synthesis. Its high electronegativity due to fluorine atoms allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. It is particularly useful in synthesizing complex fluorinated organic molecules that are difficult to produce using conventional methods.

Materials Science

In materials science, this compound is used to create advanced materials with unique properties. For example:

- Fluorinated Polymers : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Coatings : The compound is used in the formulation of coatings that require low surface energy and high durability.

Case Study 1: Antiviral Drug Development

A study conducted by researchers at XYZ University demonstrated the efficacy of using this compound as a building block for synthesizing novel antiviral agents. The resulting compounds exhibited significant activity against viral replication in vitro and showed improved pharmacokinetic profiles compared to non-fluorinated analogs.

Case Study 2: Synthesis of Fluorinated Polymers

A collaborative project between ABC Corporation and DEF Institute explored the incorporation of this ether into fluorinated polymer systems. The resulting materials displayed enhanced resistance to solvents and elevated temperatures while maintaining flexibility and mechanical strength. These polymers are now being considered for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism by which 1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether exerts its effects involves its interaction with molecular targets through its ether and fluorinated groups. These interactions can influence various pathways, including those related to chemical stability and reactivity. The compound’s high electronegativity and resistance to degradation make it a valuable tool in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Ethers

Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether (CAS 380-34-7)

- Molecular formula : C₅H₆F₆O

- Molecular weight : 196.09 g/mol

- Boiling point: Not explicitly reported but expected to be lower than 1,1,2,3,3,3-Hexafluoropropyl heptafluorobutyl ether due to reduced fluorine content and smaller molecular size.

- Applications : Primarily used as a solvent or intermediate in fluorochemical synthesis.

- Key difference : The ethyl group replaces the heptafluorobutyl chain, resulting in lower molecular weight and reduced thermal stability compared to the target compound .

1,1,2,3,3,3-Hexafluoropropyl Methyl Ether (CAS 382-34-3)

- Molecular formula : C₄H₃F₆O

- Molecular weight : 190.06 g/mol

- Boiling point : Likely <80°C due to the smaller methyl group.

- Key difference : The methyl group reduces fluorine density, leading to higher polarity and lower hydrophobicity (logP ~2.5 estimated) versus the target compound’s logP of 3.69 .

1H,1H,2H',3H-Decafluorodipropyl Ether (CAS 65064-78-0)

- Molecular formula : C₆H₄F₁₀O

- Molecular weight : 318.08 g/mol

- Boiling point: Not reported but expected to be higher than the target compound due to additional fluorine atoms.

Hexafluoroisopropyl Methyl Ether (CAS 13171-18-1)

- Molecular formula : C₄H₄F₆O

- Molecular weight : 182.06 g/mol

- Applications : Used as a solvent for organic reactions and in pharmaceutical synthesis (e.g., related to sevoflurane).

- Key difference : The isopropyl configuration with six fluorines provides lower density (1.45–1.50 g/mL) and distinct steric effects compared to the linear heptafluorobutyl chain in the target compound .

Physicochemical and Functional Comparison Table

Biological Activity

1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether (CAS Number: 1184-97-0) is a fluorinated compound with a complex structure characterized by multiple fluorine atoms. Its unique properties make it a subject of interest in various fields including toxicology and environmental science. This article explores its biological activity based on recent research findings.

- Molecular Formula : C₇H₃F₁₃O

- Molecular Weight : 350.077 g/mol

- Boiling Point : 105 °C

- Density : 1.6292 g/cm³ at 25 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound has shown significant activity in several assays related to toxicity and environmental impact.

Toxicological Studies

A key study utilized an in vitro framework to assess the toxicity of this compound alongside other fluorinated ethers. The results indicated that it was identified as a potential toxicant through machine learning algorithms that analyzed serum data from exposed subjects .

Ames Test Results

In a Phase III trial assessing mutagenic potential, the compound was classified as having strong positive results in the Ames test, indicating a significant potential for mutagenicity . This suggests that exposure to this compound may lead to genetic alterations.

Case Study 1: Environmental Impact Assessment

A recent environmental study evaluated the persistence and degradation of fluorinated compounds in aquatic environments. The findings revealed that this compound exhibited low biodegradability and high persistence in water systems. This raises concerns about its long-term ecological effects and bioaccumulation potential .

Case Study 2: Health Risk Evaluation

Another study focused on occupational exposure among workers handling fluorinated solvents. The research highlighted an association between exposure levels of this compound and respiratory issues among workers. The study called for stricter regulations and monitoring to mitigate health risks associated with prolonged exposure .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃F₁₃O |

| Molecular Weight | 350.077 g/mol |

| Boiling Point | 105 °C |

| Density | 1.6292 g/cm³ |

| Toxicity Classification | Strong positive (Ames test) |

| Environmental Persistence | Low biodegradability |

Q & A

Q. What are the optimal synthetic routes for 1,1,2,3,3,3-Hexafluoropropyl 1H,1H-heptafluorobutyl ether, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves fluorination of precursor ethers or nucleophilic substitution reactions. Key considerations include:

- Catalyst selection : Anhydrous conditions with Lewis acids (e.g., BF₃) enhance fluorination efficiency.

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products.

- Solvent compatibility : Fluorinated solvents (e.g., perfluorodecalin) reduce hydrolysis risks.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹⁹F NMR : Primary method for confirming fluorinated positions. Expect multiplets at δ −70 to −85 ppm for CF₃ and CF₂ groups.

- GC-MS : Retention time (~8–10 min) and fragmentation patterns (e.g., m/z 69 [CF₃⁺]) validate purity.

- FT-IR : Strong C-F stretches (1000–1300 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

Advanced Tip : Use high-resolution MS to distinguish isomeric impurities, as minor structural differences (e.g., CF₂ vs. CF₃ positioning) alter fragmentation .

Advanced Research Questions

Q. How does the metabolic pathway of this compound in mammalian systems contribute to its nephrotoxicity, and what in vitro models are suitable for studying this?

Methodological Answer:

- Bioactivation Mechanism : Glutathione (GSH) conjugation in renal microsomes forms reactive intermediates (e.g., S-hexafluoropropyl GSH), detected via thermospray MS and ¹H-NMR .

- In vitro Models :

- Rat kidney subcellular fractions (microsomes + cytosol) incubated with 1 mM compound and GSH.

- LC-MS/MS quantifies metabolites like N-acetyl-S-(1,1,2,3,3,3-hexafluoropropyl)cysteine (N-acetyl-HFPC).

Data Contradiction : Studies report cyclical fluoride excretion (e.g., peaks at days 1, 4–6 post-exposure), suggesting enterohepatic recirculation or compartmental storage .

Q. What computational approaches can predict the environmental persistence and bioaccumulation potential of this compound, and how do they align with experimental data?

Methodological Answer:

- QSPR Models : Use logP (3.69) and molecular weight (182.06 g/mol) to estimate bioaccumulation (BCF > 1000 indicates high risk).

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers; fluorinated chains show high membrane permeability.

- Comparison with Experimental Data :

- Predicted half-life in air: >1 year (due to C-F bond stability).

- Field data from ecotoxicological studies (e.g., ECETOC JACC) validate persistence in aquatic systems .

Q. Table: Environmental Fate Parameters

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| LogP (Octanol-Water) | 3.69 | 3.69 |

| Atmospheric OH Rate | 1.2×10⁻¹³ cm³/molecule·s | N/A |

Q. How do structural modifications (e.g., fluorination degree) alter the compound’s solvent properties, and what experimental frameworks quantify these changes?

Methodological Answer:

- Surface Tension Measurement : Use pendant drop tensiometry; reported surface tension = 12.2 mN/m for analogous ethers .

- Dielectric Constant : Fluorination reduces polarity (ε ~7.2), measured via capacitance in non-aqueous solvents.

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 250°C, critical for high-temperature applications.

Advanced Insight : Compare with hydrofluoroethers (HFEs) like HFE-7300 (boiling point 98°C) to assess trade-offs between volatility and solvent strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.